molecular formula C11H24Cl2N2 B1439895 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 1220021-67-9

3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1439895
CAS No.: 1220021-67-9
M. Wt: 255.22 g/mol
InChI Key: BEMWQLFAOHDHID-UHFFFAOYSA-N
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Description

3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride is a research chemical that belongs to the class of NMDA receptor agonists. It has a molecular formula of C11H24Cl2N2 and a molecular weight of 255.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl or piperidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on NMDA receptors and its potential role in modulating neurotransmission.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by acting as an agonist at NMDA receptors. It binds to these receptors and modulates their activity, leading to changes in neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Pyrrolidinyl)ethylamine
  • N-Methyl-2-(1-pyrrolidinyl)ethylamine
  • 3-(2-Pyrrolidinyl)propylamine

Uniqueness

3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride is unique due to its specific structure, which allows it to interact with NMDA receptors in a distinct manner. This interaction is not as pronounced in similar compounds, making it a valuable tool in research focused on NMDA receptor modulation.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-8-13(7-1)9-5-11-4-3-6-12-10-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMWQLFAOHDHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
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3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
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3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
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3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride

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